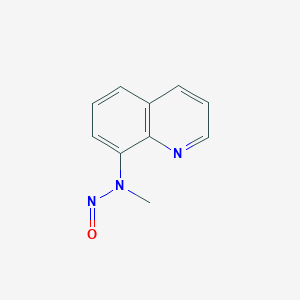

8-Quinolinamine, N-methyl-N-nitroso-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Quinolinamine, N-methyl-N-nitroso-, also known as N-methyl-N-nitrosoquinolin-8-amine, is a compound with the molecular formula C10H9N3O and a molar mass of 187.2 . It’s a derivative of 8-Aminoquinoline, which is also known as 8-Quinolinamine .

Synthesis Analysis

The synthesis of N-nitrosamines, including 8-Quinolinamine, N-methyl-N-nitroso-, can be achieved under solvent, metal, and acid-free conditions using tert-butyl nitrite (TBN). This method offers broad substrate scope, easy isolation procedure, and excellent yields .Molecular Structure Analysis

The molecular structure of 8-Quinolinamine, N-methyl-N-nitroso- involves the formation of potent electrophilic alkylating agents. These reactive intermediates are formed by spontaneous decomposition in the case of nitrosoureas and related compounds, or by metabolic activation .Chemical Reactions Analysis

8-Quinolinamines have shown to exhibit potent in vitro antimalarial activity and promising antifungal and antibacterial activities . They can also undergo photosensitization to generate unique triplet state reactivity of N-nitrososulfoximides .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Quinolinamine, N-methyl-N-nitroso- include a predicted density of 1.22±0.1 g/cm3 and a predicted boiling point of 381.6±24.0 °C .Wissenschaftliche Forschungsanwendungen

N-Nitroso Compounds and Betel Quid Chewing

Research on betel quid chewers has shown the presence of tobacco-specific and betel nut-specific N-nitroso compounds in saliva and urine. These findings underscore the potential carcinogenic risk associated with betel quid chewing, which could contribute to cancer of the upper alimentary tract. The study indicates that N-nitroso compounds can form in vivo, suggesting a possible mechanism for the carcinogenic effects observed in betel quid chewers (Nair et al., 1985).

Quinolinic Acid and Neurological Disease

Quinolinic acid, a metabolite related to 8-Quinolinamine, has been studied for its role in neurological diseases. Elevated levels of quinolinic acid in cerebrospinal fluid and post-mortem brain tissue have been linked to inflammatory diseases and neurological dysfunction. This suggests that quinolinic acid may mediate neuronal damage and dysfunction, potentially offering insights into therapeutic strategies for inflammatory neurological diseases (Heyes et al., 1992).

Dietary N-Nitroso Compounds and Cancer Risk

The relationship between dietary intake of N-nitroso compounds and the risk of gastrointestinal cancers has been a subject of research. Studies have shown that dietary nitrosamines, derived from cooking methods of red meat, are significantly associated with a higher risk of stomach cancer. This underscores the importance of understanding the sources and effects of N-nitroso compounds in the diet and their implications for cancer risk (de Stefani et al., 1998).

Endogenous Formation of N-Nitroso Compounds

Research has also focused on the endogenous formation of N-nitroso compounds in tobacco users, providing evidence of increased nitrosation in certain groups compared to those without such habits. This suggests that endogenous nitrosation processes could contribute to cancer risk, emphasizing the need for interventions to reduce exposure to N-nitroso compounds (Chakradeo et al., 1994).

Wirkmechanismus

Target of Action

8-Quinolinamine, N-methyl-N-nitroso-, also known as Nitrosoureas, primarily targets DNA . Nitrosoureas are alkylating agents that form DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site .

Mode of Action

The compound interacts with its target, DNA, by forming DNA-DNA cross-links . This interaction results in DNA damage, which can inhibit DNA replication and transcription, leading to cell death . A close correlation exists between the potential of a given compound to induce DNA-DNA cross-links and its antineoplastic effectiveness .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways . The formation of DNA-DNA cross-links can lead to DNA damage, which can inhibit these pathways . The downstream effects include cell cycle arrest and apoptosis .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness is closely correlated with its ability to induce dna-dna cross-links . This suggests that the compound may have good bioavailability, allowing it to reach its target, DNA, effectively.

Result of Action

The molecular effect of the compound’s action is the formation of DNA-DNA cross-links, leading to DNA damage . On a cellular level, this can result in cell cycle arrest and apoptosis . The compound has shown antineoplastic effectiveness, suggesting it may be useful in cancer treatment .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-N-quinolin-8-ylnitrous amide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13(12-14)9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZTXQRRNQKAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC2=C1N=CC=C2)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2966138.png)

![9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2966140.png)

![6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2966150.png)

![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2966151.png)

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2966152.png)

![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2966153.png)

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2966155.png)